4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC17849796
Molecular Formula: C18H17FN4O3S2
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
![4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol -](/images/structure/VC17849796.png)
Specification
Molecular Formula | C18H17FN4O3S2 |
---|---|
Molecular Weight | 420.5 g/mol |
IUPAC Name | 4-(4-fluorophenyl)-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C18H17FN4O3S2/c19-14-4-6-15(7-5-14)23-17(20-21-18(23)27)13-2-1-3-16(12-13)28(24,25)22-8-10-26-11-9-22/h1-7,12H,8-11H2,(H,21,27) |
Standard InChI Key | ZVGWXDYLLFRYTH-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC=C(C=C4)F |
Introduction
4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that has garnered significant attention due to its unique structural features and potential biological activities. This compound incorporates a triazole ring, a sulfonamide moiety, and a fluorinated phenyl group, which contribute to its chemical reactivity and biological interactions.
Synthesis and Preparation
The synthesis of 4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. Each step requires careful optimization of reaction conditions to ensure high yields and purity. The specific synthesis pathway may vary depending on the starting materials and desired intermediates.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including potential as an anti-cancer agent and antibacterial properties. The morpholine sulfonyl moiety plays a crucial role in enhancing its interaction with biological macromolecules such as proteins and nucleic acids, which is essential for understanding its mechanism of action and therapeutic potential.
Structural Similarities and Variants
Several compounds share structural similarities with 4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol, each with unique characteristics that could influence their biological activities and applications in drug development.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Contains bromine instead of fluorine | Different halogen may affect biological activity |
2-{[4-(3-fluorophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | Acetic acid derivative | Potentially different solubility and bioavailability |
5-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrazole | Pyrazole instead of triazole | Different ring structure may alter binding properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume